Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a thiazole core substituted with an acetamide group at position 2 and an ethyl acetate moiety at position 2. Its synthesis likely follows protocols analogous to related thiazole derivatives, such as hydrazide formation from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate precursors, followed by coupling with electrophiles like 5-phenyl-2-thienylcarbonyl chloride under basic conditions .
Properties
Molecular Formula |
C18H16N2O3S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-phenylthiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H16N2O3S2/c1-2-23-16(21)10-13-11-24-18(19-13)20-17(22)15-9-8-14(25-15)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,20,22) |
InChI Key |
IZZNKHIWNCYKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 5-phenyl-2-thiophenecarboxylic acid with thiosemicarbazide to form the thiazole ring. This is followed by esterification with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of thiazole compounds exhibit significant anticancer properties. Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that thiazole derivatives can target specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The mechanism may involve disrupting microbial cell walls or inhibiting essential metabolic pathways .
- Acetylcholinesterase Inhibition: Similar compounds containing thiazole rings have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Studies
Several studies have documented the applications of this compound:
- Cancer Research: A study published in GSC Biological and Pharmaceutical Sciences highlighted the synthesis of thiazole derivatives and their anticancer activities against various cancer cell lines. The results indicated that modifications on the thiazole ring could enhance potency and selectivity .
- Antimicrobial Efficacy: Research published in Molecules demonstrated that certain thiazole derivatives exhibited significant antimicrobial activity against drug-resistant strains of bacteria, suggesting their potential as new therapeutic agents .
- Neuroprotective Effects: In a study focusing on Alzheimer’s disease models, compounds similar to this compound showed promising results in inhibiting acetylcholinesterase activity, indicating a potential role in cognitive enhancement therapies .
Mechanism of Action
The mechanism of action of Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazole Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase polarity and may reduce membrane permeability compared to the target compound’s neutral thienyl moiety.
- The morpholine-sulfonyl group in introduces hydrogen-bonding capacity, which could improve solubility but may also increase metabolic instability.
Key Observations :
- The target compound’s synthesis likely requires multi-step protocols similar to , with amide coupling as a critical step.
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties Using Evidence-Based Data
Key Observations :
- Morpholine-containing derivatives (e.g., ) exhibit improved solubility due to polar sulfonyl and morpholine groups.
Biological Activity
Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological properties. Its structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 298.35 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial properties |
| Phenyl Group | Enhances lipophilicity and biological activity |
| Ethyl Acetate Moiety | Increases solubility and bioavailability |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole moieties. This compound has shown significant activity against various microbial strains.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against several pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Results:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound exhibited the highest activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods have demonstrated that this compound possesses notable antioxidant properties.
Antioxidant Assay Results
| Method | Inhibition Percentage (%) |
|---|---|
| DPPH | 45.3 ± 2.1 |
| ABTS | 38.7 ± 1.5 |
These findings suggest that the compound can scavenge free radicals effectively, contributing to its overall biological activity .
Cytotoxicity Studies
Cytotoxicity assessments on various cancer cell lines have indicated that this compound may exhibit selective cytotoxic effects.
Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 ± 3.5 |
| MCF-7 | 30 ± 4.0 |
| A549 | 28 ± 2.9 |
The results indicate that the compound has a moderate cytotoxic effect on cancer cells, warranting further investigation into its mechanisms of action .
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help in reducing oxidative stress in cells.
- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines suggest potential apoptotic pathways being activated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
